molecular formula C5FeN6O-2 B076958 Nitroferricyanide CAS No. 15078-28-1

Nitroferricyanide

Cat. No. B076958
CAS RN: 15078-28-1
M. Wt: 215.94 g/mol
InChI Key: PAORBFBZBNPTCL-UHFFFAOYSA-N
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Description

Nitroferricyanide, also known as Sodium Nitroprusside, is a compound that has a role as a nitric oxide donor and a vasodilator agent . It is comprised of ferrous iron complexed with nitric oxide (NO) and five cyanide ions .


Synthesis Analysis

The synthesis of Nitroferricyanide involves electrochemical nitrate reduction for ammonia synthesis . This process is highly efficient and eco-friendly, boasting a small installation footprint, mild operation conditions, and a low investment cost . The nitrate has good availability and rich abundance in nature, especially in wastewater. Converting nitrate into ammonia is highly attractive for the treatment of nitrate-containing wastewater and “turn waste into wealth” .


Molecular Structure Analysis

Nitroferricyanide is comprised of ferrous iron complexed with nitric oxide (NO) and five cyanide ions .


Chemical Reactions Analysis

Nitroferricyanide can be used as a reagent to produce nitric oxide radicals (NO) via UV radiation-induced photolysis . It also plays a role in the electrochemical nitrate reduction reaction for ammonia synthesis .


Physical And Chemical Properties Analysis

Nitroferricyanide is a compound with a molecular weight of 297.95 g/mol . It has a topological polar surface area of 139 Ų and a complexity of 12 .

Scientific Research Applications

  • Management of Acute Aortic Insufficiency : Sodium nitroferricyanide has been effective in treating acute aortic insufficiency prior to aortic valve replacement, showing clinical improvement and changes in systemic and pulmonary arterial pressures (Warner et al., 1977).

  • Treatment of Congestive Heart Failure : In patients with congestive heart failure, sodium nitroferricyanide infusion led to increased cardiac index and decreased total pulmonary and systemic peripheral resistances, along with other hemodynamic changes (Mookherjee et al., 1977).

  • Detection of Free Ferricyanide and Ferrocyanide : A method using aluminum oxide column chromatography was developed for isolating and determining free ferricyanide and ferrocyanide in sodium nitroferricyanide, sensitive to detect these compounds at the 0.05% level (Philip et al., 1978).

  • Right Ventricular Infarction Management : Sodium nitroferricyanide was used in treating a patient with a massive infarction of the right ventricle, leading to a favorable hemodynamic response (Raabe & Chester, 1978).

  • Spectrophotometric Analysis of Sodium Nitroprusside : A spectrophotometric method was developed for analyzing sodium nitroprusside, indicating the presence of the unaltered nitroferricyanide complex (Frank et al., 1976).

  • Role in Oxidative Brain Injury : Sodium nitroprusside (disodium nitroferricyanide) was studied for its role in causing oxidative stress and cytotoxicity, potentially mediated by iron moiety rather than nitric oxide (Rauhala et al., 1998).

  • Pharmacological MRI in Choroid and Retina : Sodium nitroprusside was used in pharmacological MRI to study drug-related hemodynamic functions in the retina, showing potential applications in evaluating effects of therapeutic interventions (Shih et al., 2012).

  • Inhibition of Peroxidase for Immunoperoxidase Procedures : Sodium nitroferricyanide was used to inhibit peroxidase activity, important for immunoperoxidase procedures (Straus, 1971).

  • Clinical Use as a Vasodilator : Sodium nitroprusside, a vasodilator, has been used in clinical practice for various conditions like hypertension and heart failure (Hottinger et al., 2014).

  • Improvement of Growth and Nutrient Uptake in Plants Under Stress : Sodium nitroferricyanide was studied for its effect on improving plant growth and nutrient uptake under stress conditions, particularly in arsenic-stressed tomato seedlings (González-Moscoso et al., 2021).

Safety And Hazards

Nitroferricyanide is toxic by inhalation, in contact with skin, and if swallowed . It may cause pulmonary edema, central nervous system effects, and eye, skin, and respiratory tract irritation . Contact with acids liberates very toxic gas .

Future Directions

The future research direction for Nitroferricyanide is focused on the development of green and environmentally friendly nitrogen fixation technology . The exploration of high-efficiency nitrate reduction synthetic ammonia (NRA) technology is imperative for sustainable development .

properties

IUPAC Name

iron(4+);nitroxyl anion;pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+4;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORBFBZBNPTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5FeN6O-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions; methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin; thiosulfate reacts with cyanide to produce thiocyanate; thiocyanate is eliminated in the urine; cyanide not otherwise removed binds to cytochromes. Cyanide ion is normally found in serum; it is derived from dietary substrates and from tobacco smoke. Cyanide binds avidly (but reversibly) to ferric ion (Fe+++), most body stores of which are found in erythrocyte methemoglobin (metHgb) and in mitochondrial cytochromes. When CN is infused or generated within the bloodstream, essentially all of it is bound to methemoglobin until intraerythrocytic methemoglobin has been saturated. Sodium nitroprusside is further broken down in the circulation to release nitric oxide (NO), which activates guanylate cyclase in the vascular smooth muscle. This leads to increased production of intracellular cGMP, which stimulates calcium ion movement from the cytoplasm to the endoplasmic reticulum, reducing the level of available calcium ions that can bind to calmodulin. This ultimately results in vascular smooth muscle relaxation and vessel dilation.
Record name Nitroprusside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nitroferricyanide

CAS RN

15078-28-1
Record name Nitroprusside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroferricyanide
Reactant of Route 2
Nitroferricyanide

Citations

For This Compound
2,610
Citations
W Straus - Journal of Histochemistry & Cytochemistry, 1971 - journals.sagepub.com
The cytochemical reaction for peroxidase is partially inhibited by methanol. The addition of a small amount of sodium nitroferricyanide to the absolute methanol causes further inhibition. …
Number of citations: 140 journals.sagepub.com
S Mookherjee, JFH Keighley, RA Warner, MA Bowser… - Chest, 1977 - Elsevier
… and during infusion of sodium nitroferricyanide (nitroprusside). … during infusion of sodium nitroferricyanide, and the mixed … 2 during infusion of sodium nitroferricyanide resulted from a …
Number of citations: 53 www.sciencedirect.com
RA Warner, M Bowser, S Zuehlke, S Mookherjee… - Chest, 1977 - Elsevier
… Sodium nitroferricyanide is useful in the management of … that therapy with sodium nitroferricyanide (sodium nitroprusside… by showing how sodium nitroferricyanide was used to …
Number of citations: 17 www.sciencedirect.com
R Rucki - Analytical profiles of drug substances, 1977 - Elsevier
Publisher Summary This chapter discusses sodium nitroprusside. Sodium nitroprusside is disodium pentacyanonitrosyl-ferrate (2- ) dihydrate. It is also known as “sodium …
Number of citations: 23 www.sciencedirect.com
CE Philip, FS Manalili, HJ Umagat… - Journal of …, 1978 - Wiley Online Library
A simple and rapid procedure for the isolation and determination of free ferricyanide and ferrocyanide in sodium nitroferricyanide (nitroprusside) was developed. The method, employing …
Number of citations: 2 onlinelibrary.wiley.com
EH Stullken Jr, MD Sokoll - Anesthesiology, 1975 - europepmc.org
… camsylate or sodium nitroferricyanide and by hemorrhage. … Hg, while sodium nitroferricyanide caused no change and … administration during sodium nitroferricyanide-induced …
Number of citations: 26 europepmc.org
MJ Frank, JB Johnson, SH Rubin - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… by X-ray diffraction; the nitroferricyanide ion possesses approximate CllV symmetry (2). A complete interpretation of the electronic spectrum of nitroferricyanide was carried out (3) using …
Number of citations: 60 www.sciencedirect.com
S Mookherjee, JFH KEIGHLEY, RA Warner… - Survey of …, 1978 - journals.lww.com
… HEMODYNAMIC, VENTILATORY AND BLOOD GAS CHANGES DURING INFUSION OF SODIUM NITROFERRICYANIDE (NITROPRUSSIDE) STUDIES IN PATIENTS WITH …
Number of citations: 0 journals.lww.com
RA Pfaff, WL Williams - Stain Technology, 1942 - Taylor & Francis
A method, employing benzidine, nitroferricyanide and hydrogen peroxide, for demonstrating blood vessels, was applied to formalin-fixed specimens of whole mouse organs and to rat …
Number of citations: 5 www.tandfonline.com
CP Patel - LC GC, 1990 - pascal-francis.inist.fr
Analysis of sodium nitroferricyanide by high performance liquid chromatography … Analysis of sodium nitroferricyanide by high performance liquid chromatography …
Number of citations: 1 pascal-francis.inist.fr

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